Cas no 215523-33-4 (4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid)

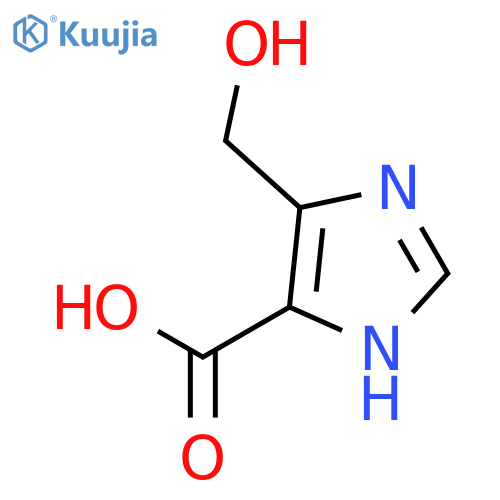

215523-33-4 structure

商品名:4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid

4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-5-carboxylicacid, 4-(hydroxymethyl)-

- 1H-Imidazole-4-carboxylicacid, 5-(hydroxymethyl)- (9CI)

- 5-(hydroxymethyl)-1H-imidazole-4-carboxylic acid

- 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid

- 1H-Imidazole-4-carboxylic acid, 5-(hydroxymethyl)- (9CI)

- 4-(Hydroxymethyl)-1h-imidazole-5-carboxylicacid

- D79425

- FT-0717365

- PS-18496

- 215523-33-4

- SCHEMBL7382194

- DTXSID40665430

- CS-0310072

- DA-08194

-

- MDL: MFCD27979666

- インチ: InChI=1S/C5H6N2O3/c8-1-3-4(5(9)10)7-2-6-3/h2,8H,1H2,(H,6,7)(H,9,10)

- InChIKey: YGRKKKIDGHTEHL-UHFFFAOYSA-N

- ほほえんだ: OCC1=C(C(O)=O)NC=N1

計算された属性

- せいみつぶんしりょう: 142.03788

- どういたいしつりょう: 142.038

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 139

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.2A^2

- 疎水性パラメータ計算基準値(XlogP): -0.9

じっけんとくせい

- PSA: 86.21

4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4634-5G |

4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |

215523-33-4 | 97% | 5g |

¥ 13,464.00 | 2023-04-06 | |

| eNovation Chemicals LLC | D782434-10G |

4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |

215523-33-4 | 97% | 10g |

$3670 | 2023-09-03 | |

| Enamine | EN300-314444-5.0g |

5-(hydroxymethyl)-1H-imidazole-4-carboxylic acid |

215523-33-4 | 5.0g |

$2369.0 | 2023-02-24 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4634-100MG |

4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |

215523-33-4 | 97% | 100MG |

¥ 1,122.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4634-1G |

4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |

215523-33-4 | 97% | 1g |

¥ 4,488.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4634-250mg |

4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |

215523-33-4 | 97% | 250mg |

¥1794.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4634-500mg |

4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |

215523-33-4 | 97% | 500mg |

¥2996.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4634-100.0mg |

4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |

215523-33-4 | 97% | 100.0mg |

¥1122.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4634-500.0mg |

4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |

215523-33-4 | 97% | 500.0mg |

¥2996.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4634-5g |

4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |

215523-33-4 | 97% | 5g |

¥13464.0 | 2024-04-22 |

4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

215523-33-4 (4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid) 関連製品

- 1457-59-6(4-methyl-1H-imidazole-5-carboxylic acid)

- 1072-84-0(1H-Imidazole-4-carboxylic acid)

- 570-22-9(1H-Imidazole-4,5-dicarboxylic acid)

- 84255-24-3(2,5-dimethyl-1H-imidazole-4-carboxylic acid)

- 5313-35-9(2-Methyl-1H-imidazole-4,5-dicarboxylic acid)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:215523-33-4)4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid

清らかである:99%

はかる:10g

価格 ($):2845.0